

Physicochemical properties of 2-Isopropyl-4-methylpyridin-3-amine

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Compound of Interest

Compound Name: 2-Isopropyl-4-methylpyridin-3-amine

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An In-Depth Technical Guide to the Physicochemical Properties of **2-Isopropyl-4-methylpyridin-3-amine**

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Introduction: Unveiling a Key Pharmaceutical Intermediate

2-Isopropyl-4-methylpyridin-3-amine is a substituted aminopyridine, a class of heterocyclic organic compounds that are pivotal in medicinal chemistry.[1][2] The unique arrangement of an amino group, an isopropyl group, and a methyl group on the pyridine ring imparts specific electronic and steric properties, making it a valuable building block in complex organic synthesis.[1] Its primary significance lies in its role as a critical intermediate in the preparation of KRAS G12C inhibitors, a class of targeted therapies for treating challenging cancers such as pancreatic, colorectal, and lung cancer.[3][4][5]

Understanding the physicochemical properties of this molecule is paramount for researchers, process chemists, and drug development professionals. These properties govern its reactivity, solubility, bioavailability, and formulation characteristics. This guide provides a comprehensive analysis of these core attributes, supported by established experimental protocols, to empower scientists in its effective application.

Molecular Identity and Core Chemical Properties

A precise understanding of a compound begins with its fundamental identifiers and properties.

2-Isopropyl-4-methylpyridin-3-amine is registered under CAS Number 1698293-93-4.[\[1\]](#)[\[6\]](#)

Its structural and molecular details are summarized below.

Identifier	Value	Source
IUPAC Name	4-methyl-2-propan-2-ylpyridin-3-amine	PubChem [7]
CAS Number	1698293-93-4	Sigma-Aldrich
Molecular Formula	C ₉ H ₁₄ N ₂	CymitQuimica [1]
Molecular Weight	150.22 g/mol	PubChem [7]
Canonical SMILES	<chem>CC1=C(C(=NC=C1)C(C)C)N</chem>	PubChem [7]
InChI Key	VXPOAPWLMVAUCK-UHFFFAOYSA-N	Sigma-Aldrich

Physicochemical Data Summary

The physicochemical parameters of a molecule are critical predictors of its behavior in both chemical reactions and biological systems. The following table consolidates the available quantitative data for **2-Isopropyl-4-methylpyridin-3-amine**.

Property	Value	Comments and Implications	Source
Physical Form	White to yellow liquid or solid; Solid-Liquid Mixture	[8]	The variable physical state suggests sensitivity to purity and ambient temperature.
Boiling Point	267.7 ± 35.0 °C (at 760 mmHg)		The relatively high boiling point is consistent with its molecular weight and potential for hydrogen bonding.
Density	0.992 ± 0.06 g/cm ³		Similar to water, which can be a useful consideration for solvent layering during workup procedures.
Flash Point	139.8 ± 13.1 °C		Indicates the temperature at which it can vaporize to form an ignitable mixture in air; requires appropriate handling precautions.
XLogP3-AA (LogP)	1.7	[7]	This positive value indicates greater solubility in lipids than in water, suggesting moderate lipophilicity and potential for membrane permeability.

Hydrogen Bond Donors	1 (from the -NH ₂ group)	[7]	Influences solubility in protic solvents and interactions with biological targets.
Hydrogen Bond Acceptors	2 (from the -NH ₂ and pyridine N)	[7]	Contributes to solubility and the ability to form non-covalent interactions.

Core Physicochemical Characteristics in Depth

Solubility Profile

The solubility of **2-Isopropyl-4-methylpyridin-3-amine** is dictated by the interplay between its nonpolar hydrocarbon components (isopropyl and methyl groups) and its polar functional groups (the amino group and the pyridine nitrogen).

- **In Water and Aqueous Buffers:** As a low-molecular-weight amine, it is expected to have some solubility in water.[9] However, the presence of nine carbon atoms suggests this solubility may be limited.[10]
- **Impact of pH:** The basicity of the amino group and the pyridine nitrogen is the most critical factor for its aqueous solubility. In acidic solutions (pH < pKa), the molecule will be protonated to form an ammonium salt. This ionic salt form is significantly more polar and, therefore, much more soluble in water than the neutral free base. This property is routinely exploited in purification and formulation.
- **In Organic Solvents:** It is expected to be readily soluble in a wide range of organic solvents, particularly polar organic solvents.[1][9]

Basicity and pKa

The pKa value is a quantitative measure of a compound's acidity or basicity. For an amine, the pKa of its conjugate acid (R-NH₃⁺) indicates the strength of the amine as a base.

- **Dual Basic Centers:** This molecule has two basic nitrogen atoms: the exocyclic primary amine (-NH₂) and the endocyclic pyridine nitrogen. The protonation state of these centers is

pH-dependent and crucial for its reactivity and biological interactions.

- **Expected pKa Range:** While a specific experimental pKa for this compound is not readily available in the literature, we can estimate its properties based on similar structures. Primary aliphatic amines typically have conjugate acid pKa values in the range of 9-11.^[11] However, as an aromatic amine, the electron-withdrawing nature of the pyridine ring will decrease the basicity of the exocyclic amino group compared to a simple aliphatic amine. The pKa of pyridine itself is around 5.2-5.5.^[2] Therefore, two distinct pKa values are expected, with the exocyclic amine likely being the more basic center. Precise determination via experimental methods is essential for any pH-dependent applications.

Lipophilicity and LogP

The partition coefficient (LogP) measures the differential solubility of a compound in a hydrophobic (n-octanol) and a hydrophilic (water) phase. It is a key indicator of a drug's ability to cross biological membranes.

- **Interpretation of LogP:** The computed XLogP3-AA value of 1.7 for **2-Isopropyl-4-methylpyridin-3-amine** indicates a preference for the lipid phase over the aqueous phase.^[7] A LogP in this range is often considered favorable for drug candidates, as it suggests a balance between aqueous solubility (for dissolution in plasma) and lipid solubility (for membrane permeation).^[12]
- **LogD vs. LogP:** Since this is an ionizable compound, its distribution is pH-dependent. The distribution coefficient (LogD) is used to describe lipophilicity at a specific pH.^[12] At physiological pH (7.4), the molecule will be partially protonated, which would decrease its effective lipophilicity (LogD < LogP).

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, key physicochemical parameters should be determined experimentally. The following sections describe standard, self-validating protocols for characterizing this compound.

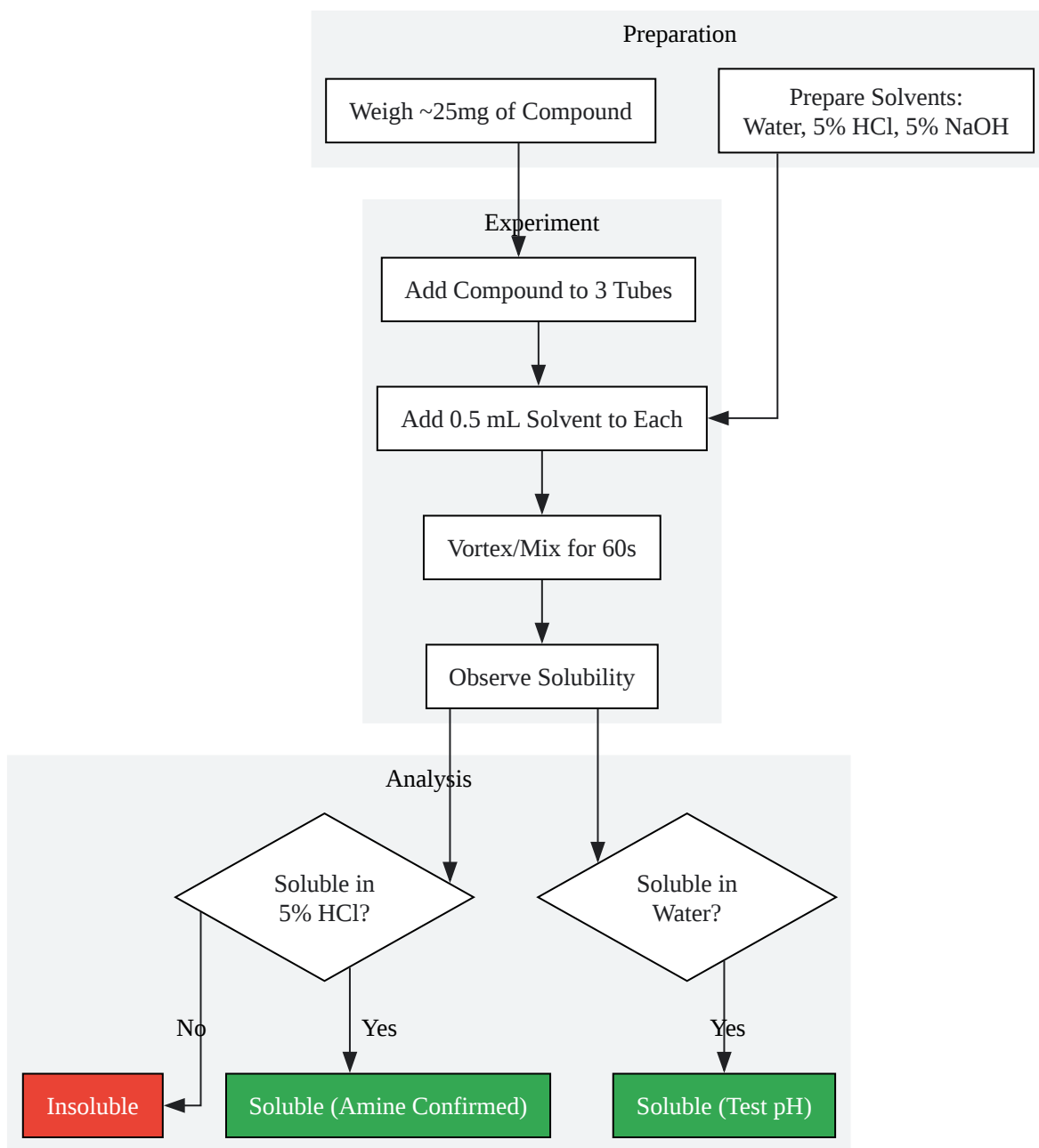
Protocol for Aqueous Solubility Determination

This protocol outlines a standard method for assessing the solubility of an amine in water and dilute acid, a key property reflecting its basicity.[\[10\]](#)[\[13\]](#)

Methodology:

- Preparation: Label three separate, clean test tubes: "Water," "5% HCl," and "5% NaOH."
- Sample Addition: Add approximately 25 mg of solid **2-Isopropyl-4-methylpyridin-3-amine** or 1-2 drops of liquid to each test tube.
- Solvent Addition: Add 0.5 mL of the corresponding solvent (deionized water, 5% HCl(aq), 5% NaOH(aq)) to each respective tube.
- Mixing: Vigorously mix each tube by tapping or vortexing for 30-60 seconds.
- Observation: Observe each tube against a contrasting background to determine if the compound has fully dissolved (soluble) or if a separate phase or solid remains (insoluble).
- pH Test (for Water Tube): If the compound is soluble in water, test the solution's pH using pH paper. A pH > 7 confirms its basic nature.[\[13\]](#)

Expected Outcome: The compound is expected to be sparingly soluble or insoluble in water and 5% NaOH, but fully soluble in 5% HCl due to the formation of a water-soluble ammonium salt.



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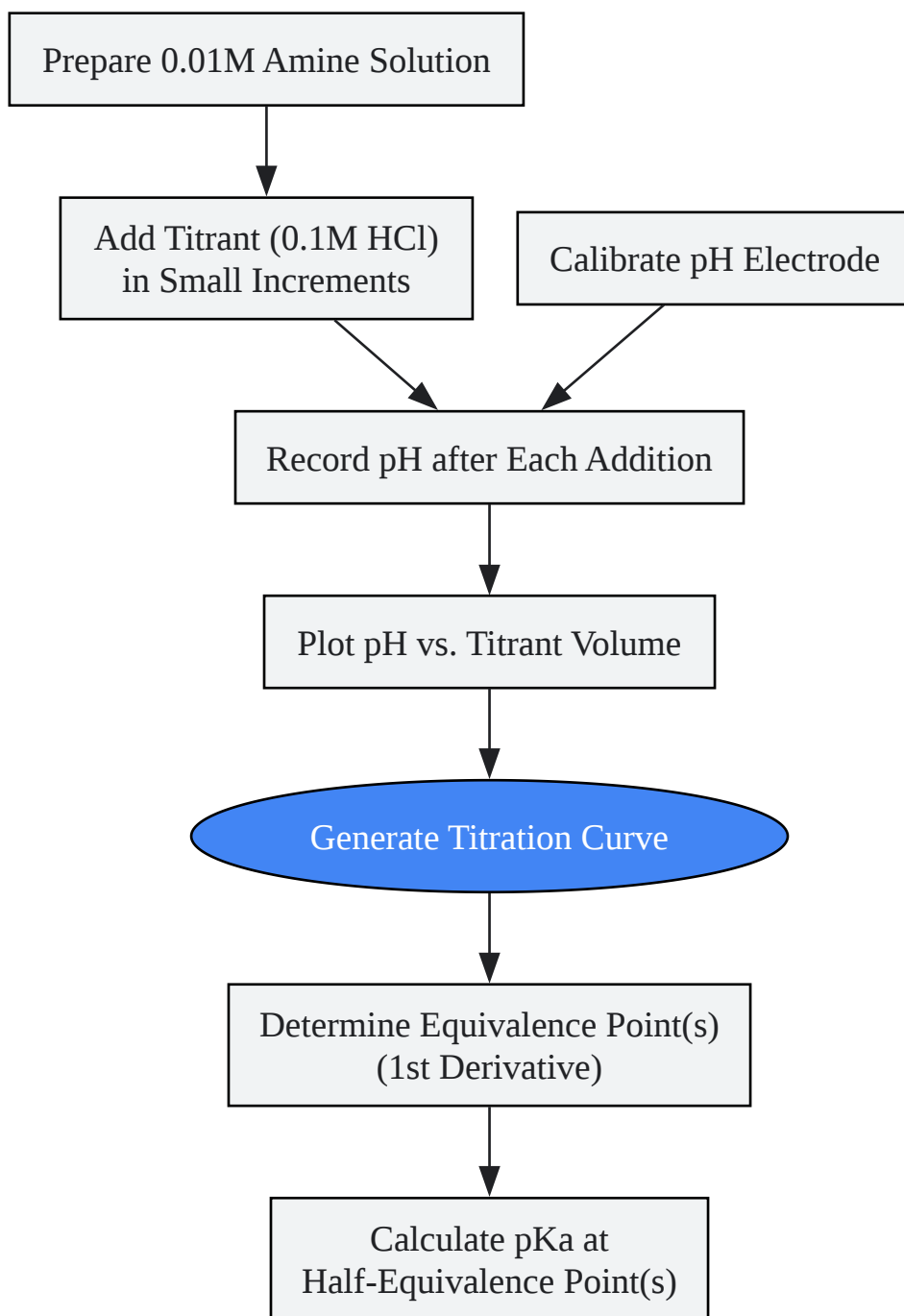
Caption: Workflow for Amine Solubility Testing.

Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and standard method for determining the pKa of ionizable compounds.^{[11][14]}

Methodology:

- **Sample Preparation:** Accurately prepare a solution of **2-Isopropyl-4-methylpyridin-3-amine** of known concentration (e.g., 0.01 M) in deionized water. If solubility is low, a co-solvent like methanol or ethanol may be used, but the resulting pKa will be an apparent pKa (pKa_{app}).
- **Titration Setup:** Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode and a magnetic stirrer.
- **Titrant:** Use a standardized solution of a strong acid (e.g., 0.1 M HCl) as the titrant.
- **Data Acquisition:** Add the titrant in small, precise increments using a burette. Record the pH of the solution after each addition, allowing the reading to stabilize.
- **Data Analysis:** Plot the measured pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point(s) on the resulting titration curve. The first derivative of the curve can be used to accurately locate the equivalence point(s).



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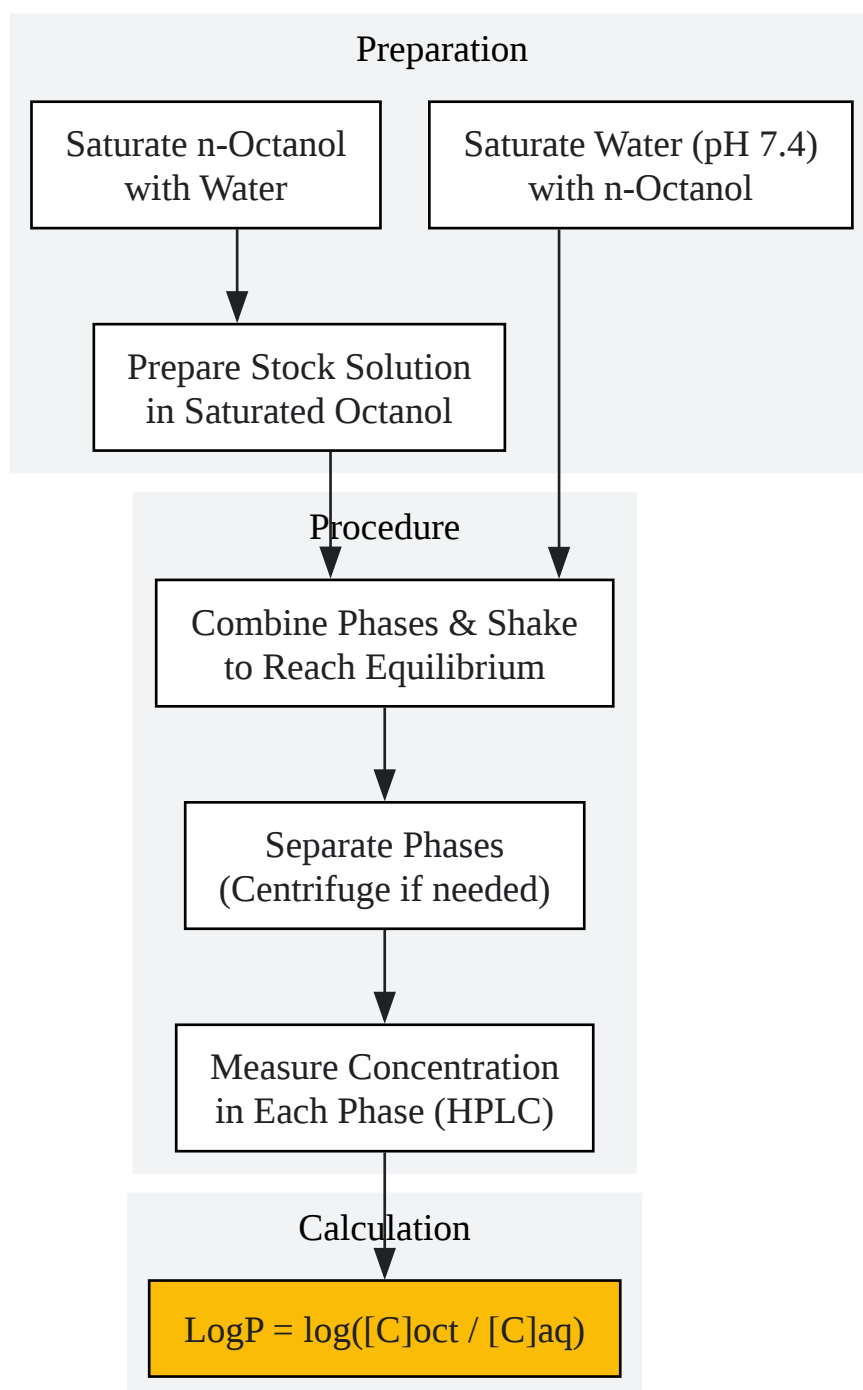
Caption: Workflow for pKa Determination via Titration.

Protocol for LogP Determination by the Shake-Flask Method

The shake-flask method is the traditional "gold standard" for experimental LogP determination. [\[15\]](#)[\[16\]](#)

Methodology:

- **Phase Preparation:** Prepare two phases: n-octanol saturated with water and water (or a pH 7.4 buffer) saturated with n-octanol. This pre-saturation is critical for accuracy.
- **Sample Preparation:** Prepare a stock solution of the compound in the n-octanol phase at a known concentration.
- **Partitioning:** Combine a precise volume of the octanol stock solution with a precise volume of the aqueous phase in a separatory funnel or vial.
- **Equilibration:** Shake the mixture vigorously for a set period (e.g., 1 hour) to allow the compound to partition between the two phases until equilibrium is reached.
- **Phase Separation:** Allow the two phases to separate completely. Centrifugation can be used to accelerate this process.
- **Quantification:** Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique (e.g., HPLC-UV).
- **Calculation:** Calculate LogP using the formula: $\text{LogP} = \log_{10}([\text{Concentration in Octanol}] / [\text{Concentration in Aqueous Phase}])$. [\[16\]](#)



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Caption: Workflow for Shake-Flask LogP Determination.

Safety, Handling, and Storage

Proper handling of **2-Isopropyl-4-methylpyridin-3-amine** is essential in a laboratory setting.

- Hazard Identification: The compound is classified with the GHS07 pictogram (Harmful/Irritant) and the signal word "Warning".^[17]
- Hazard Statements:
 - H302: Harmful if swallowed.^[17]
 - H315: Causes skin irritation.^[17]
 - H319: Causes serious eye irritation.^[17]
 - H335: May cause respiratory irritation.
- Storage Conditions: To ensure stability and purity, the compound should be stored under an inert atmosphere in a dark place.^[8] Recommended storage temperatures vary by supplier, ranging from room temperature to 4°C.^[8] Protection from light is also advised.

Conclusion

2-Isopropyl-4-methylpyridin-3-amine is a compound of significant interest due to its role in the synthesis of advanced cancer therapeutics. Its physicochemical profile—characterized by moderate lipophilicity (XLogP3-AA = 1.7), dual basic centers, and pH-dependent aqueous solubility—defines its behavior from the synthesis flask to potential biological systems. The experimental protocols detailed in this guide provide a robust framework for researchers to verify these properties, ensuring data integrity and facilitating informed decisions in process optimization, formulation, and drug discovery workflows. A thorough understanding of these fundamental characteristics is the cornerstone of leveraging this valuable intermediate to its full potential.

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